molecular formula C14H21NO2 B13864657 1-Cycloheptyl-2,5-dimethylpyrrole-3-carboxylic acid

1-Cycloheptyl-2,5-dimethylpyrrole-3-carboxylic acid

Cat. No.: B13864657
M. Wt: 235.32 g/mol
InChI Key: RNALWWUFRKYCMT-UHFFFAOYSA-N
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Description

1-Cycloheptyl-2,5-dimethylpyrrole-3-carboxylic acid is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound is notable for its cycloheptyl group attached to the pyrrole ring, which imparts unique chemical and physical properties.

Preparation Methods

The synthesis of 1-Cycloheptyl-2,5-dimethylpyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Knorr pyrrole synthesis, which typically involves the condensation of α-amino ketones with carbonyl compounds. The reaction conditions often include acidic or basic catalysts and may require specific temperature and pressure settings to optimize yield and purity .

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing advanced techniques such as microwave-assisted synthesis to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

1-Cycloheptyl-2,5-dimethylpyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperature and pressure settings. Major products formed from these reactions include various substituted pyrroles and pyrrole derivatives .

Scientific Research Applications

1-Cycloheptyl-2,5-dimethylpyrrole-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-2,5-dimethylpyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

1-Cycloheptyl-2,5-dimethylpyrrole-3-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

1-cycloheptyl-2,5-dimethylpyrrole-3-carboxylic acid

InChI

InChI=1S/C14H21NO2/c1-10-9-13(14(16)17)11(2)15(10)12-7-5-3-4-6-8-12/h9,12H,3-8H2,1-2H3,(H,16,17)

InChI Key

RNALWWUFRKYCMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2CCCCCC2)C)C(=O)O

Origin of Product

United States

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